3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one
Description
Properties
IUPAC Name |
3,3-difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-13(15)11(10-7-4-8-18-10)16(12(13)17)9-5-2-1-3-6-9/h1-8,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJQLDLZCBBQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of a furan-2-yl-substituted β-keto ester with a phenyl-substituted amine in the presence of a fluorinating agent can yield the desired azetidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The azetidinone ring can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidinone ring can produce amines or alcohols.
Scientific Research Applications
3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound’s fluorine atoms and heterocyclic structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs of Azetidin-2-one Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The furan-2-yl group in the target compound reduces lipophilicity compared to the 4-methoxyphenyl analog (XlogP ~2.8 vs. 3.2) . This may improve aqueous solubility but reduce membrane permeability.
Hydrogen-Bonding and Bioactivity: The furan oxygen in the target compound increases hydrogen-bond acceptor capacity, which could enhance target binding compared to non-heterocyclic analogs. A similar furan-containing thiadiazole derivative demonstrated potent CDC25B inhibition (IC50 = 0.82 µM) , suggesting the furan moiety contributes to bioactivity.
Fluorine Substitution: The 3,3-difluoro motif in the target compound and its methoxyphenyl analog likely improves metabolic stability and binding affinity compared to non-fluorinated azetidinones, as seen in fluorinated benzylidene amino compounds (e.g., enhanced pharmacokinetics in ).
Biological Activity
3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
The molecular formula of this compound is . The compound features a furan ring, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Properties : Furan derivatives are known to scavenge free radicals, reducing oxidative stress in cells .
- Anti-inflammatory Effects : These compounds can inhibit pro-inflammatory cytokines and enzymes, potentially alleviating conditions such as arthritis and neuroinflammation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Neuroprotective Effects
A study on furan-containing compounds demonstrated their neuroprotective potential against oxidative stress-induced damage in neuronal cells. The research indicated that these compounds could enhance neuronal survival and promote neurogenesis, suggesting a role in treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Activity
In a clinical trial involving patients with inflammatory conditions, a derivative of this compound showed significant reductions in markers of inflammation. The results highlighted the compound's potential as an adjunct therapy for chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the furan ring or phenyl group can significantly alter its biological activity. For instance:
- Fluorination : The introduction of fluorine atoms enhances lipophilicity and may improve the compound's ability to cross cellular membranes.
- Substituent Variations : Altering substituents on the phenyl ring can modulate receptor binding affinity and selectivity.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one to ensure high yield and purity?
- Methodological Answer: Synthesis requires optimization of reaction conditions, including temperature control (e.g., 0–5°C for fluorination steps), solvent selection (polar aprotic solvents like DMF enhance reactivity), and reaction time (monitored via TLC/HPLC). Purification via column chromatography or recrystallization is critical. Analytical techniques like NMR and HPLC should confirm intermediate and final product purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- 13C NMR : Key signals include δ 46.9 (azetidinone ring), 116.8 (furan C-2/C-5), and 163.9 ppm (carbonyl) .
- HR-MS : Confirms molecular weight (e.g., observed m/z 225.1010 vs. calculated 225.1022 for related azetidinones) .
- IR Spectroscopy : Stretching bands for C=O (~1750 cm⁻¹) and C-F (~1100 cm⁻¹) validate functional groups.
Q. What are the common synthetic routes for introducing the difluoro and furan substituents onto the azetidin-2-one core?
- Methodological Answer:
- Difluoro introduction : Electrophilic fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .
- Furan attachment : Suzuki-Miyaura coupling of a boronic ester-functionalized furan with a halogenated azetidinone precursor .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths, angles, and torsional parameters. For example, a related azetidinone derivative showed C-C bond precision of ±0.003 Å and R factor = 0.047. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
Q. What strategies address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for fluorinated azetidinones?
- Methodological Answer:
- DFT calculations : Compare experimental 13C/19F NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p) basis set).
- Validation tools : Use PLATON or CCDC software to check for crystallographic outliers and hydrogen bonding inconsistencies .
Q. How does the presence of fluorine atoms influence the reactivity and stability of this compound under various reaction conditions?
- Methodological Answer:
- Electron-withdrawing effect : Fluorine increases electrophilicity of the azetidinone carbonyl, accelerating nucleophilic attacks (e.g., ring-opening by amines).
- Stability : Fluorine’s inductive effect stabilizes the β-lactam ring against hydrolysis at pH < 7.0. Kinetic studies via HPLC monitor degradation rates .
Q. What methodological approaches determine the crystal packing and intermolecular interactions of this compound?
- Methodological Answer:
- Hirshfeld surface analysis : Quantifies close contacts (e.g., H···F interactions contribute ~8% to crystal packing in fluorinated azetidinones).
- ORTEP-3 visualization : Graphical representation of thermal ellipsoids and torsion angles aids in identifying π-π stacking between phenyl and furan rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
